2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

説明

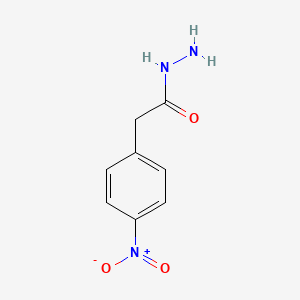

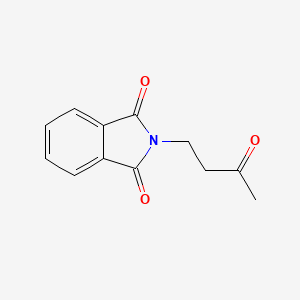

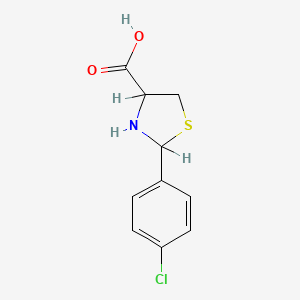

“2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a compound that contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a carboxylic acid group (-COOH) and a 4-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate amine with a carbonyl compound to form the thiazolidine ring . The 4-chlorophenyl group could potentially be introduced through a substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the carboxylic acid group, and the 4-chlorophenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation . The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group could make the compound acidic . The presence of the chlorine atom could influence the compound’s reactivity and polarity .

科学的研究の応用

Application in SPECT Imaging for TSPO-Rich Cancer

Field

Medical Imaging, Oncology

Summary of Application

The compound 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl) H imidazo [1,2-a] pyridin-3-yl)-N, N-dipropylacetamide (CB256, 3) is used as a precursor for creating a novel SPECT imaging radiotracer for TSPO-rich cancer .

Methods of Application

The compound is synthesized by incorporating the [99mTc (CO)3 (H2O)3]+ and (NEt4)2 [Re (CO)3 Br3] followed by HPLC separation .

Results or Outcomes

The radioligand 1 was shown to be stable (>99%) when incubated in human serum for 4 h at 37 °C with a relatively low lipophilicity (log D = 2.15 ± 0.02) . The rhenium-185 and -187 complex 2 exhibited a moderate affinity (Ki = 159.3 ± 8.7 nM) for TSPO .

Environmental Fate of (R/S) (4-Chloro-phenyl)-prop-2-ynyloxy-acetic acid

Field

Environmental Science

Summary of Application

This compound is a chemical transformation product and its environmental fate is studied .

Methods of Application

The compound’s environmental fate is studied by observing its behavior in soil and surface water .

Results or Outcomes

The compound is found to be very mobile in drainflow .

Antimicrobial and Antiproliferative Agents

Field

Pharmacology, Oncology

Summary of Application

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Biological Potential of Indole Derivatives

Field

Pharmacology

Summary of Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application

Various scaffolds of indole are synthesized for screening different pharmacological activities .

Results or Outcomes

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Anticancer Properties of 4-Chlorophenylacetic Acid

Field

Oncology

Summary of Application

4-Chlorophenylacetic acid possess anticancer properties. It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

Methods of Application

It acts as carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

Results or Outcomes

It is suggested to have potential in the prevention or treatment of estrogen-sensitive breast cancer .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQASCTNMKKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316425 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

34491-29-7 | |

| Record name | 34491-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)